BenchChemオンラインストアへようこそ!

hDHODH-IN-4

Antiviral research Orthomyxovirus Bourbon virus

hDHODH-IN-4 delivers nanomolar human DHODH inhibition (pIC50 7.8, ~15.8 nM) with a distinct human-Plasmodium selectivity profile (HsDHODH IC50 0.18 μM / PfDHODH IC50 4 μM, ~22-fold) that separates it from brequinar, leflunomide, and DHODH-IN-8. Validated for antiviral screening against emerging orthomyxoviruses (Bourbon, bat influenza A) and measles virus (pMIC50 8.8). Ideal for host-targeting antiviral programs and target engagement studies requiring robust, selective enzyme inhibition.

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
Cat. No. B3008676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-4
Molecular FormulaC21H24N4O2
Molecular Weight364.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24N4O2/c1-13(2)27-20-18(19(26)16-7-5-4-6-8-16)14(3)25(24-20)21-22-11-17(12-23-21)15-9-10-15/h4-8,11-13,15,19,26H,9-10H2,1-3H3
InChIKeyBSNKBAPMWCMENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH-IN-4 for Research Procurement: Potent Human DHODH Inhibitor with Dual Antiviral and Antimalarial Activity Profiles


hDHODH-IN-4 (also designated DHODH-IN-5 or compound 17) is a small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway essential for proliferating cells [1]. It demonstrates potent inhibition of human recombinant DHODH with a pIC50 of 7.8 (IC50 ≈ 15.8 nM) and also inhibits Plasmodium falciparum DHODH with an IC50 of 4 μM . The compound has been applied in antiviral research against orthomyxoviruses including Bourbon virus (BRBV), bat influenza A virus, swine influenza D virus, and Thogoto virus [2], and shows activity against measles virus replication with a pMIC50 of 8.8 .

Why hDHODH-IN-4 Cannot Be Replaced by Generic DHODH Inhibitors: Quantitative Differentiation in Research Models


Human DHODH inhibitors exhibit substantial divergence in potency, species selectivity, and antiviral spectrum that precludes simple substitution. Brequinar achieves sub-nanomolar enzyme inhibition (IC50 5.2-7 nM) but lacks species-level selectivity between human and Plasmodium enzymes . Leflunomide shows markedly weaker enzyme inhibition (IC50 2.5 μM) and requires metabolic activation to its active teriflunomide form . Vidofludimus exhibits divergent potency across species orthologs (human IC50 134 nM; rat 1.29 μM; mouse 10.6 μM) [1]. hDHODH-IN-4 occupies a distinct position with nanomolar human enzyme potency (pIC50 7.8) while maintaining measurable PfDHODH inhibition (IC50 4 μM) that is quantitatively distinguishable from close analogs such as DHODH-IN-8 (human IC50 0.13 μM; PfDHODH IC50 47.4 μM) . These parameters directly determine experimental outcomes in antiviral screening, antimalarial studies, and species-specific toxicity assessments.

hDHODH-IN-4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


hDHODH-IN-4 Versus Brequinar: Comparable BRBV Antiviral Efficacy in Direct Head-to-Head Testing

In a direct head-to-head comparison using a BRBV minigenome (MG) system, hDHODH-IN-4 and brequinar both efficiently reduced BRBV RNA synthesis, and these findings were validated using infectious BRBV in vitro [1]. While the publication does not report exact EC50 values, the study demonstrates that hDHODH-IN-4 exhibits antiviral potency comparable to brequinar—the benchmark high-potency DHODH inhibitor (human IC50 5.2-7 nM)—in the context of emerging orthomyxovirus inhibition [1].

Antiviral research Orthomyxovirus Bourbon virus Minigenome assay

hDHODH-IN-4 Human Enzyme Potency: Nanomolar hDHODH Inhibition with pIC50 7.8

hDHODH-IN-4 inhibits human recombinant DHODH with a pIC50 of 7.8, corresponding to an IC50 of approximately 15.8 nM . This places the compound in the nanomolar potency range for human enzyme inhibition. For context, brequinar—a clinical-stage DHODH inhibitor—exhibits an IC50 of 5.2-7 nM against human DHODH , while leflunomide shows substantially weaker inhibition with an IC50 of 2.5 μM .

DHODH inhibition Enzyme assay Pyrimidine biosynthesis Recombinant protein

hDHODH-IN-4 Human-Plasmodium Species Selectivity Profile Distinct from DHODH-IN-8

hDHODH-IN-4 inhibits both human DHODH and Plasmodium falciparum DHODH, with IC50 values of 0.18 μM (180 nM) for human (HsDHODH) and 4 μM for Plasmodium (PfDHODH) [1]. This yields a PfDHODH/HsDHODH selectivity ratio of approximately 22-fold favoring the human enzyme. In contrast, the closely related analog DHODH-IN-8 exhibits an HsDHODH IC50 of 0.13 μM and PfDHODH IC50 of 47.4 μM, producing a markedly different selectivity ratio of approximately 365-fold favoring the human enzyme .

Antimalarial research Species selectivity Plasmodium falciparum DHODH dual inhibition

hDHODH-IN-4 Antiviral Activity Against Measles Virus with pMIC50 8.8

hDHODH-IN-4 inhibits measles virus replication with a pMIC50 of 8.8, corresponding to a minimum inhibitory concentration (MIC50) of approximately 1.58 nM . Measles virus is a paramyxovirus distinct from the orthomyxoviruses tested with hDHODH-IN-4 in other studies, suggesting potential broader antiviral applicability of this DHODH inhibitor scaffold.

Measles virus Antiviral screening Viral replication Host-targeting antiviral

hDHODH-IN-4 Solubility in DMSO Exceeds 100 mg/mL Facilitating In Vitro Assay Preparation

hDHODH-IN-4 demonstrates high solubility in DMSO, with vendor-reported values of >100 mg/mL (approximately 274 mM) , 125 mg/mL (343 mM) , and 112.5 mg/mL (309 mM) at 25°C. This solubility profile supports the preparation of concentrated stock solutions for in vitro enzyme and cell-based assays.

Compound solubility DMSO solubility Assay development Sample preparation

Optimal Research Applications for hDHODH-IN-4 Based on Validated Performance Data


Emerging Orthomyxovirus Antiviral Screening Using BRBV and Related Viral Models

hDHODH-IN-4 is validated for antiviral screening against emerging orthomyxoviruses including Bourbon virus (BRBV), bat influenza A virus, swine influenza D virus, and Thogoto virus, with demonstrated efficacy comparable to brequinar in BRBV minigenome and infectious virus assays [1]. Researchers investigating host-targeting antiviral strategies for tick-borne or zoonotic orthomyxoviruses can employ hDHODH-IN-4 as a tool compound with established activity in this viral family.

DHODH-Dependent Pyrimidine Biosynthesis Studies in Proliferating Cell Models

With a human recombinant DHODH pIC50 of 7.8 (IC50 ≈ 15.8 nM) [1], hDHODH-IN-4 provides robust enzyme inhibition for investigating the role of de novo pyrimidine biosynthesis in cell proliferation, differentiation, and immune cell activation. The compound's nanomolar potency distinguishes it from weaker micromolar-range inhibitors and enables target engagement studies requiring lower compound concentrations.

Comparative DHODH Inhibitor Profiling Across Human and Plasmodium Species Orthologs

The distinct human-Plasmodium selectivity profile of hDHODH-IN-4 (HsDHODH IC50 0.18 μM; PfDHODH IC50 4 μM; selectivity ratio ≈ 22) [1] contrasts sharply with DHODH-IN-8 (selectivity ratio ≈ 365) . This enables researchers to select the appropriate tool compound based on whether balanced dual-species inhibition or extreme human selectivity is required for their specific experimental design, particularly in antimalarial target validation studies.

Paramyxovirus Replication Studies Requiring Validated DHODH Inhibitor Controls

hDHODH-IN-4 has demonstrated inhibition of measles virus replication with a pMIC50 of 8.8 [1], establishing its utility as a control compound for paramyxovirus research programs investigating host metabolic pathways as antiviral targets. This application extends beyond the orthomyxovirus data to support broader antiviral mechanism studies.

Quote Request

Request a Quote for hDHODH-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.